

Technical Support Center: Sectioning Hard Tissues in Paraplast Plus

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Compound of Interest

Compound Name: PARAPLAST PLUS

Cat. No.: B1176158

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Welcome to the technical support center for challenges with sectioning hard tissues embedded in **Paraplast Plus**. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is **Paraplast Plus** and why is it recommended for hard tissues?

Paraplast Plus is a tissue embedding medium composed of a refined mixture of highly purified paraffin and plastic polymers, with the addition of a small percentage of Dimethyl Sulfoxide (DMSO).[1] This composition is particularly advantageous for hard tissues, such as bone and teeth, for several reasons:

- **Enhanced Infiltration:** The presence of DMSO facilitates faster and more efficient penetration of the embedding medium into dense and difficult-to-process tissues.[1]
- **Improved Sectioning:** **Paraplast Plus** can help to give brittle or hard tissues an innate elasticity, which aids in producing wrinkle-free sections.[2]
- **Thinner Sections:** It allows for the cutting of thin sections, with excellent ribbon continuity.[1]

Q2: What are the most critical steps to ensure successful sectioning of hard tissues?

The successful sectioning of hard tissues is a multi-step process where each stage is critical. The most crucial steps include:

- **Adequate Fixation:** Thorough fixation is essential to preserve tissue morphology and prevent damage during subsequent processing steps.
- **Complete Decalcification:** The complete removal of calcium salts is paramount for obtaining smooth, thin sections without damaging the microtome blade or the tissue.[\[3\]](#)
- **Proper Tissue Processing:** This includes thorough dehydration, clearing, and complete infiltration of the tissue with the embedding medium.
- **Correct Embedding and Orientation:** Proper orientation of the tissue in the block is vital for sectioning in the desired plane.
- **Optimal Microtomy Technique:** This includes using a sharp blade, correct microtome settings, and a steady, consistent cutting motion.

Q3: How do I determine the endpoint of decalcification?

Determining the endpoint of decalcification is crucial to avoid the detrimental effects of both under- and over-decalcification. Common methods include:

- **Physical Testing:** This involves gently bending the specimen or probing it with a needle or scalpel to check for rigidity. However, this method can introduce physical artifacts.
- **Chemical Testing:** This method involves testing the decalcifying fluid for the presence of calcium ions. A common chemical test is the ammonium oxalate test.
- **Radiography (X-ray):** This is the most accurate method for determining the endpoint of decalcification, as it directly visualizes any remaining mineral deposits.[\[3\]](#)

Troubleshooting Guides

This section provides solutions to common problems encountered when sectioning hard tissues embedded in **Paraplast Plus**.

Problem 1: Wrinkled or Compressed Sections

Question: My sections are wrinkled or compressed as they come off the microtome blade.

What can I do to fix this?

Answer: Wrinkling and compression are common artifacts that can arise from several factors.

Here is a step-by-step guide to troubleshoot this issue:

- Check the Microtome Blade: A dull or damaged blade is a frequent cause of compression.^[4]
 - Solution: Move the blade to a new, unused area or replace it with a fresh one.
- Assess the Clearance Angle: An incorrect clearance angle can lead to compression or chatter.
 - Solution: Adjust the clearance angle of the blade holder. A common starting point is between 3-8 degrees, but this may need optimization based on your specific microtome and blade.
- Evaluate the Paraffin Block Temperature: A block that is too warm can be too soft, leading to compression. Conversely, a block that is too cold might be brittle.
 - Solution: Ensure the block is adequately cooled on a cold plate or ice tray before sectioning. If the block is too cold and brittle, allowing it to warm slightly to room temperature might help. Breathing gently on the block face can sometimes provide enough warmth to facilitate smoother cutting.^[4]
- Cutting Speed: Cutting too quickly can introduce compression artifacts.
 - Solution: Employ a slow, steady, and consistent cutting speed.
- Water Bath Temperature: The temperature of the water bath for floating the sections is crucial for removing wrinkles.
 - Solution: Ensure the water bath temperature is approximately 5-10°C below the melting point of **Paraplast Plus** (melting point is 56-57°C). A temperature of around 45°C is a good starting point. If wrinkles persist, you can try adding a few drops of a commercial flattening agent or a mild detergent to the water bath to reduce surface tension.^[5]

Problem 2: Tearing or Shredding of Sections

Question: My hard tissue sections are tearing or shredding during microtomy. What is causing this and how can I prevent it?

Answer: Tearing and shredding of sections are often indicative of issues with decalcification, tissue processing, or the microtomy process itself.

- **Incomplete Decalcification:** The presence of residual calcium is a primary cause of tearing and can also damage the microtome blade.^[6]
 - **Solution:** Ensure decalcification is complete by using one of the endpoint determination methods mentioned in the FAQs. If a block is found to be incompletely decalcified after embedding, you can perform surface decalcification by placing the block face down on a pad soaked with a decalcifying agent for 15-60 minutes.
- **Improper Tissue Processing:** Inadequate dehydration or clearing can result in a soft, mushy block that is difficult to section. Over-processing can make the tissue hard and brittle.
 - **Solution:** Review and optimize your tissue processing schedule. Ensure sufficient time in each dehydration and clearing step. For dense tissues, longer processing times may be necessary.
- **Dull or Nicked Microtome Blade:** A damaged blade will tear through the tissue instead of cutting it cleanly.
 - **Solution:** As with wrinkling, replace the blade or move to an unused section of the blade.
- **Hard or Brittle Tissue:** Even after decalcification, some hard tissues can remain brittle.
 - **Solution:** Before sectioning, you can try soaking the block face in a softening agent, such as water or a fabric softener solution, for a few minutes.^[7]

Problem 3: Chatter or Thick-and-Thin Sections

Question: I am observing alternating thick and thin lines (chatter) in my sections. How can I resolve this?

Answer: Chatter is a common artifact that appears as parallel lines or variations in thickness across the section. It is often caused by vibration during cutting.

- Check for Loose Components: Any loose parts in the microtome can cause vibrations.
 - Solution: Ensure that the block is securely clamped in the chuck and that the blade is tightly fastened in its holder. Also, check that the blade holder and the specimen arm are firmly locked.
- Excessive Block Hardness: A very hard block can induce vibrations during sectioning.
 - Solution: As mentioned for tearing, soaking the block face in a softening solution can help. Also, ensure the block is not overly chilled, as this can increase brittleness.
- Incorrect Clearance Angle: A clearance angle that is too large can cause the block to vibrate as it passes the blade.
 - Solution: Decrease the clearance angle in small increments until the chatter is eliminated.
- Cutting Speed: A cutting speed that is too fast can exacerbate vibrations.
 - Solution: Use a slower and more consistent cutting stroke.^[8]

Problem 4: Sections Not Adhering to the Slide

Question: My sections are detaching from the glass slides during staining. How can I improve adhesion?

Answer: Poor adhesion of sections to slides is a frustrating problem that can lead to the loss of valuable samples.

- Slide Cleanliness: Dirty or greasy slides will prevent proper adhesion.
 - Solution: Use pre-cleaned, charged slides. If using your own, ensure they are thoroughly cleaned with alcohol.
- Use of Adhesive-Coated Slides: For hard tissues, especially those that undergo harsh staining procedures or antigen retrieval, standard slides may not provide sufficient adhesion.

- Solution: Use positively charged slides or slides coated with an adhesive such as poly-L-lysine or an organosilane-based adhesive.[9][10]
- Incomplete Drying: Sections must be completely dry before staining to ensure proper adhesion.
 - Solution: After picking up the section from the water bath, allow the slide to drain vertically for a few minutes before placing it on a slide warmer or in an oven. Drying overnight at 37°C is a common practice. For stronger adhesion, you can bake the slides at 60°C for at least 30 minutes, but be aware that excessive heat can damage some antigens.[11]
- Water Under the Section: Trapped water between the section and the slide can prevent proper adhesion.
 - Solution: When picking up the section from the water bath, try to drain as much water as possible from underneath the section.

Data Presentation

Table 1: Comparison of Common Decalcifying Agents

Decalcifying Agent	Type	Speed of Decalcification	Tissue Morphology Preservation	Staining Quality	Recommended Use
Nitric Acid (5-10%)	Strong Acid	Very Fast (1-3 days)	Can cause tissue swelling and damage to cellular detail if not carefully monitored. [12]	Can impair nuclear staining if decalcification is prolonged. [13]	Urgent specimens where speed is critical.
Formic Acid (5-20%)	Weak Acid	Moderate (2-7 days)	Good preservation of tissue structure and cellular detail. [14]	Generally good, with less impact on staining compared to strong acids. [14]	Routine decalcification for histology and some immunohistochemistry.
EDTA (10-14%, pH 7.2-7.4)	Chelating Agent	Very Slow (weeks to months)	Excellent preservation of tissue and cellular morphology. [12][13]	Excellent, ideal for preserving antigenicity for immunohistochemistry and nucleic acids for molecular studies. [13]	Research applications requiring optimal morphological and molecular preservation.
Formic Acid-Based Commercial Solutions (e.g., Cal-Ex II)	Weak Acid Mixture	Fast to Moderate	Good preservation of morphology.	Good for routine staining.	Routine decalcification with a balance of speed and quality.

Note: Decalcification times are estimates and will vary depending on the size, density, and type of the hard tissue.

Table 2: Recommended Tissue Processing Schedule for Hard Tissues in Paraplast Plus

This schedule is a general guideline and may require optimization based on the specific tissue type, size, and laboratory conditions. Assumes a tissue thickness of 3-5 mm.

Step	Reagent	Time	Notes
Dehydration	70% Ethanol	1-2 hours	
80% Ethanol	1-2 hours		
95% Ethanol (2 changes)	1-2 hours each		
100% Ethanol (3 changes)	1-2 hours each	Ensure the final ethanol is anhydrous to prevent carryover of water.	
Clearing	Xylene or Xylene Substitute (3 changes)	1-2 hours each	Inadequate clearing will result in poor infiltration.
Infiltration	Paraplast Plus (3 changes)	1-3 hours each	Perform under vacuum to enhance infiltration into dense tissue. ^[15] The DMSO in Paraplast Plus may reduce the required infiltration time compared to standard paraffin.

Experimental Protocols

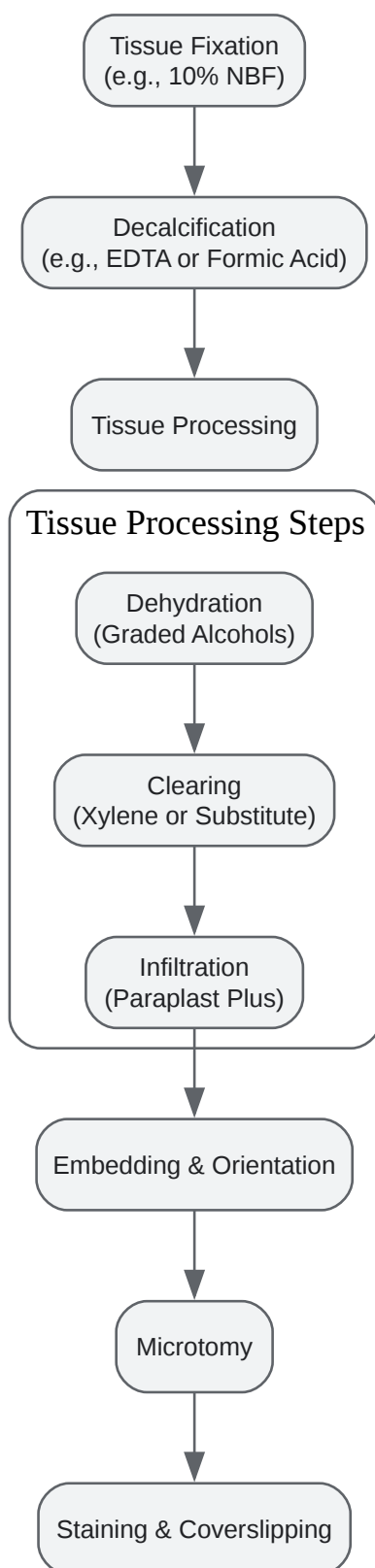
Protocol 1: Decalcification of Bone using EDTA

This protocol is recommended for applications where optimal preservation of morphology and antigenicity is required.

- **Fixation:** Fix the bone specimen in 10% neutral buffered formalin for 24-48 hours. The volume of fixative should be at least 10-20 times the volume of the tissue.
- **Rinsing:** After fixation, rinse the specimen thoroughly in running tap water for at least 1 hour to remove excess fixative.
- **Decalcification Solution:** Prepare a 14% EDTA solution, adjusted to a pH of 7.2-7.4 with sodium hydroxide.
- **Decalcification:** Immerse the specimen in the EDTA solution. The volume of the decalcifying solution should be at least 20 times the volume of the tissue.
- **Agitation and Solution Changes:** Place the container on a gentle agitator or rocker at room temperature. Change the EDTA solution every 3-4 days.
- **Endpoint Determination:** Monitor the decalcification process weekly using radiography (X-ray) until all mineral is removed.
- **Post-Decalcification Rinsing:** Once decalcification is complete, rinse the specimen extensively in running tap water for 4-24 hours to remove all traces of EDTA before proceeding to tissue processing.

Mandatory Visualization

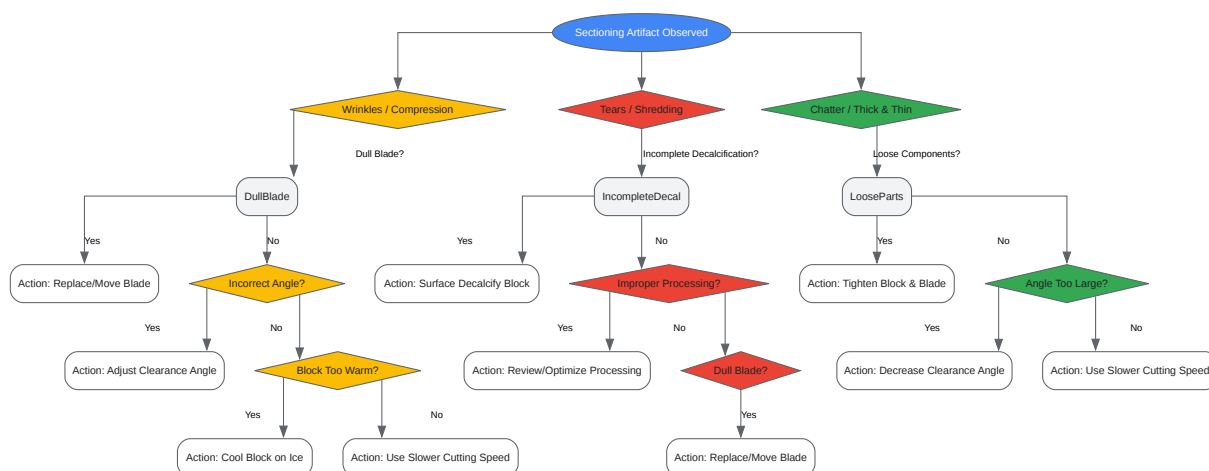
Diagram 1: General Workflow for Hard Tissue Sectioning



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Caption: Overview of the histological workflow for preparing hard tissue sections.

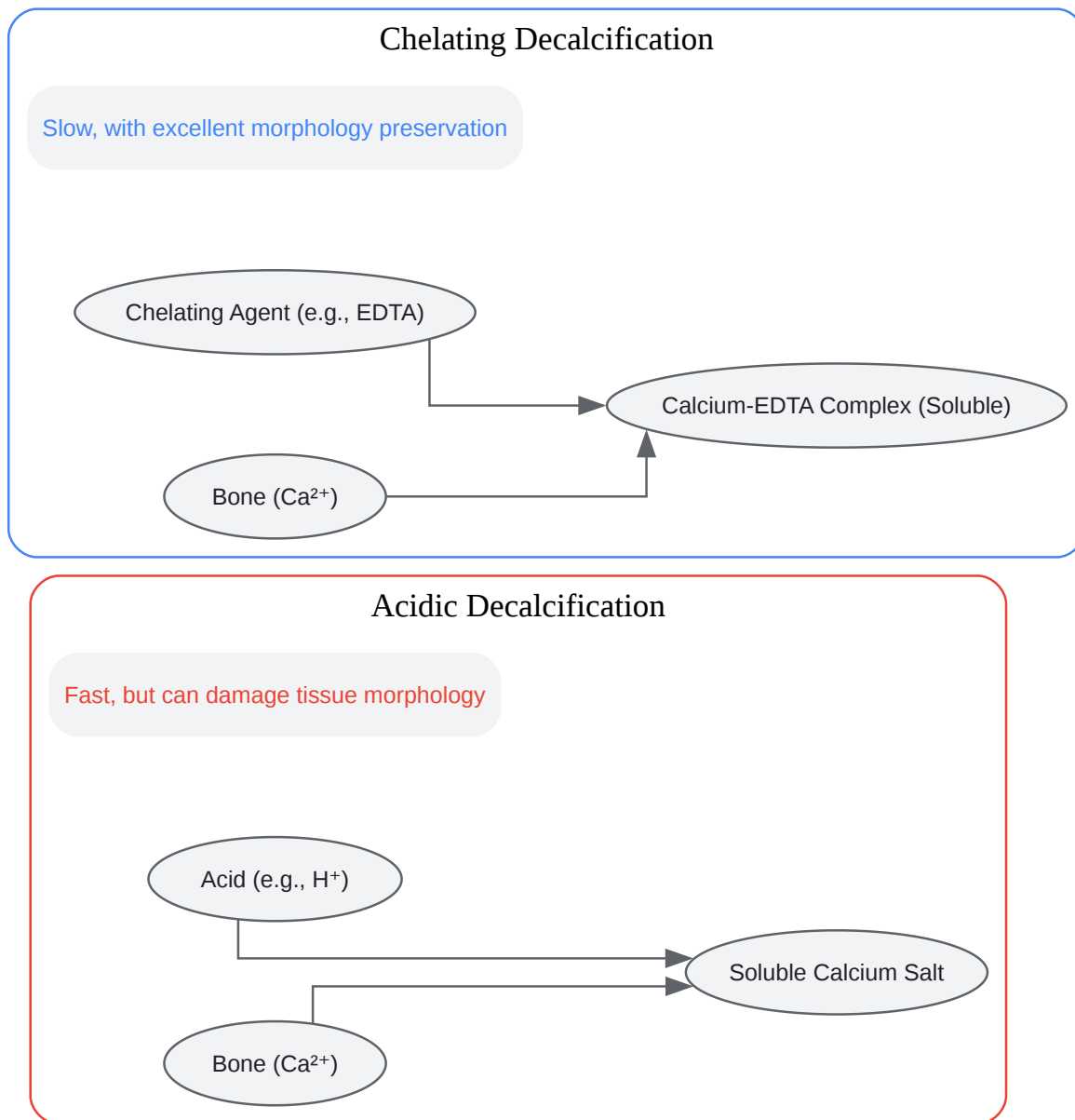
Diagram 2: Troubleshooting Decision Tree for Sectioning Artifacts



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Caption: A decision tree to guide troubleshooting of common microtomy artifacts.

Diagram 3: Principles of Decalcification



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Caption: Comparison of the mechanisms of acidic and chelating decalcification agents.

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